molecular formula C11H10N4O2S2 B066542 2-(N-CARBOXYMETHYL-N-PHENYL)AMINO-4,6-DIMERCAPTO-1,3,5-TRIAZINE CAS No. 175161-86-1

2-(N-CARBOXYMETHYL-N-PHENYL)AMINO-4,6-DIMERCAPTO-1,3,5-TRIAZINE

Cat. No.: B066542
CAS No.: 175161-86-1
M. Wt: 294.4 g/mol
InChI Key: DAKZRRQKYYSXNF-UHFFFAOYSA-N
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Description

2-(N-CARBOXYMETHYL-N-PHENYL)AMINO-4,6-DIMERCAPTO-1,3,5-TRIAZINE is a multifunctional triazine-based compound of significant interest in materials science and polymer chemistry research. Its core structure features a 1,3,5-triazine ring symmetrically substituted with two thiol (-SH) groups and one aniline derivative bearing a carboxymethyl moiety. This unique architecture confers upon it powerful chelating properties and the ability to act as a key intermediate or cross-linking agent. Researchers primarily utilize this compound in the development of advanced polymeric materials, where it can form stable complexes with metal ions, leading to enhanced material properties such as improved thermal stability, mechanical strength, and corrosion resistance. Its dimercapto groups are highly reactive, facilitating thiol-ene click chemistry for the precise modification of polymer backbones or the surface functionalization of nanomaterials. Furthermore, the presence of the carboxylic acid group provides an additional site for conjugation or for improving the hydrophilicity of the resulting materials. Its applications extend to the synthesis of specialized adhesives, coatings, and as a potential building block for metal-organic frameworks (MOFs). This reagent is provided for research applications only and is a valuable tool for scientists exploring novel synthetic pathways and functional material design.

Properties

IUPAC Name

2-(N-[4,6-bis(sulfanylidene)-1H-1,3,5-triazin-2-yl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S2/c16-8(17)6-15(7-4-2-1-3-5-7)9-12-10(18)14-11(19)13-9/h1-5H,6H2,(H,16,17)(H2,12,13,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKZRRQKYYSXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)C2=NC(=S)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629211
Record name N-[4,6-Bis(sulfanylidene)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175161-86-1
Record name N-[4,6-Bis(sulfanylidene)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Introduction of the Carboxymethyl-Phenylamino Group

Cyanuric chloride reacts with N-phenylglycine (carboxymethyl-phenylamine) under controlled conditions. The primary chlorine at position 2 is replaced first due to its higher reactivity. A base such as sodium hydride or triethylamine facilitates deprotonation of the amine nucleophile. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal for this step, as evidenced by similar protocols for disubstituted triazines.

Example Conditions

  • Reagents : Cyanuric chloride (1 eq), N-phenylglycine (1.2 eq), DMF (solvent), NaH (1.5 eq).

  • Temperature : 0–5°C (to prevent over-reaction).

  • Yield : ~70–80% (estimated based on analogous reactions).

Step 2: Thiolation at Positions 4 and 6

The remaining chlorine atoms at positions 4 and 6 are replaced with thiol groups. Thiourea or hydrogen sulfide (H₂S) in alkaline media are common thiolating agents. For example, thiourea in ethanol/water under reflux introduces -SH groups via intermediate isothiouronium salts.

Example Conditions

  • Reagents : 2-(N-carboxymethyl-N-phenyl)amino-4,6-dichloro-1,3,5-triazine (1 eq), thiourea (2.2 eq), NaOH (2.2 eq), ethanol/water (1:1).

  • Temperature : 80°C, 4–6 hours.

  • Yield : ~65–75% (extrapolated from triazine thiolation literature).

Comparative Analysis of Key Reaction Parameters

The table below synthesizes critical parameters from analogous triazine syntheses to infer optimal conditions for the target compound:

ParameterStep 1 (Amino Substitution)Step 2 (Thiolation)
Solvent DMFEthanol/water
Temperature 0–5°C80°C
Reaction Time 2–3 hours4–6 hours
Base Sodium hydrideSodium hydroxide
Yield 70–80%65–75%

Challenges and Optimization Strategies

Byproduct Formation

Monosubstituted and trisubstituted triazines are common byproducts. For instance, incomplete substitution at position 2 may yield 2-chloro-4,6-bis(N-carboxymethyl-N-phenyl)amino-1,3,5-triazine , while over-thiolation could produce trisubstituted derivatives. Column chromatography or recrystallization (e.g., using heptane) is critical for purification.

Solvent Recovery

DMF and heptane can be recovered via distillation, reducing costs and environmental impact. For the target compound, heptane recrystallization may enhance purity to >99%, as demonstrated in similar triazine purifications.

Stability Considerations

The thiol groups are prone to oxidation, necessitating inert atmospheres (N₂ or Ar) and antioxidants like ascorbic acid during synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various biological molecules, potentially inhibiting or modifying their activity. The triazine ring and mercapto groups play a crucial role in these interactions, facilitating the binding to metal ions and other targets .

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Compounds

Structural Differences and Substituent Effects

Key structural distinctions between the target compound and similar triazine derivatives include:

  • Substituent Reactivity: The target compound features 4,6-dimercapto groups, which are stronger nucleophiles than the 4,6-dichloro groups in compounds like 1NHMe (2-methylamino-4,6-dichloro-1,3,5-triazine) and 1NMe2 (2-dimethylamino-4,6-dichloro-1,3,5-triazine) . Mercapto groups may facilitate disulfide bond formation or metal coordination, whereas chloro groups are prone to substitution reactions. The carboxymethyl-phenylamino substituent introduces a polar carboxylic acid group, contrasting with the nonpolar methylamino (1NHMe) or dimethylamino (1NMe2) groups in other triazines.
  • Synthesis Pathways: Compounds 1NHMe and 1NMe2 are synthesized from 4,6-dichlorotriazine precursors via amine substitution . The target compound likely follows a similar route, replacing chloro groups with mercapto ligands and introducing the carboxymethyl-phenylamino group.

Physical and Thermal Properties

  • Glass Transition Temperature (Tg) :
    • Compounds 1NHMe and 1NMe2 exhibit sub-ambient Tg values and high kinetic stability , making them suitable for glass engineering applications . The target compound’s Tg is unreported, but its rigid mercapto groups and aromatic substituents may increase Tg compared to aliphatic analogs.
  • Stability :
    • The kinetic stability of 1NHMe and 1NMe2 is attributed to steric hindrance from methyl groups . The target compound’s stability may derive from strong sulfur-sulfur interactions or chelation effects.

Data Table: Comparative Analysis of Triazine Derivatives

Compound Name Substituents (Positions 2,4,6) Tg Stability Key Applications References
2-(N-Carboxymethyl-N-Phenyl)Amino-4,6-dimercapto-1,3,5-triazine 2: N-carboxymethyl-N-phenylamino; 4,6: -SH Not reported High (inferred) Materials, Chelation
1NHMe (2-methylamino-4,6-dichloro-1,3,5-triazine) 2: methylamino; 4,6: -Cl Sub-ambient High kinetic Glass engineering
1NMe2 (2-dimethylamino-4,6-dichloro-1,3,5-triazine) 2: dimethylamino; 4,6: -Cl Sub-ambient High kinetic Glass engineering
Compound 4 (N-methylcyclohexylamino/N-methylphenylamino) 2: N-methylcyclohexylamino; 4: N-methylphenylamino; 6: -Cl Not reported Not reported Not specified
N-Benzyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine Triazolo-phthalazine core with benzyl/phenyl Not reported Not reported Medicinal chemistry

Biological Activity

2-(N-Carboxymethyl-N-phenyl)amino-4,6-dimercapto-1,3,5-triazine (CAS No. 175161-86-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its ability to form stable complexes with metal ions, which plays a crucial role in its biological interactions.

  • Molecular Formula : C11H10N4O2S2
  • Molecular Weight : 294.35 g/mol
  • Structure : The compound features a triazine ring with mercapto (-SH) groups that are pivotal for its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to form stable metal complexes. These complexes can modulate the activity of various biomolecules, including enzymes and receptors, potentially leading to therapeutic effects such as antimicrobial and anticancer activities .

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. This was demonstrated through various assays, including the DPPH assay, which measures the ability to scavenge free radicals. The compound's mercapto groups contribute to its effectiveness in neutralizing reactive oxygen species (ROS), thus protecting cellular components from oxidative damage .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Anticancer Potential

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The presence of the triazine ring allows for interaction with DNA and RNA, potentially interfering with replication processes. Cytotoxicity assays revealed that treatment with this compound led to decreased viability in various cancer cell lines, including breast and prostate cancer cells .

Case Studies

Study FocusFindings
Antioxidant Activity Significant reduction in DPPH radical levels; effective at low concentrations .
Antimicrobial Efficacy Inhibition of growth in Gram-positive and Gram-negative bacteria; effective against Staphylococcus aureus and Escherichia coli.
Cytotoxicity in Cancer Cells Induced apoptosis in MCF-7 mammary carcinoma cells; reduced cell viability by over 50% at specific concentrations .

Q & A

Q. How can researchers design experiments to distinguish between covalent and non-covalent interactions in biological systems?

  • Methodological Answer : Perform competitive binding assays with thiol-reactive probes (e.g., iodoacetamide) to test if dimercapto groups form disulfide bonds. Use surface plasmon resonance (SPR) to measure binding kinetics and distinguish covalent vs. reversible interactions .

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